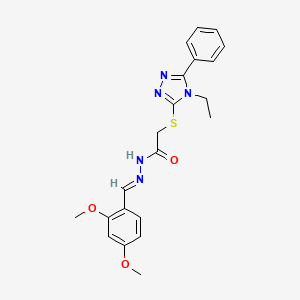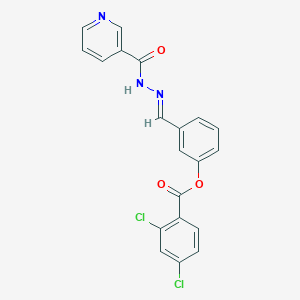
N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-diméthoxybenzylidène)-2-((4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide est un composé organique synthétique appartenant à la classe des hydrazides. Ce composé est caractérisé par la présence d’un groupe benzylidène, d’un cycle triazole et d’un fragment thioacétohydrazide. Les composés de cette nature sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(2,4-diméthoxybenzylidène)-2-((4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide implique généralement la condensation de la 2,4-diméthoxybenzaldéhyde avec la 2-((4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide. La réaction est généralement réalisée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des voies de synthèse similaires, mais sont mises à l’échelle pour accueillir des quantités plus importantes. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N’-(2,4-diméthoxybenzylidène)-2-((4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de l’hydrazine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des fragments benzylidène et triazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation de solvants appropriés pour faciliter les réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés de l’hydrazine.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut présenter des activités biologiques telles que des propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Médecine : Le composé pourrait être exploré pour ses effets thérapeutiques potentiels et le développement de médicaments.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects and drug development.
Industry: It may find applications in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de N’-(2,4-diméthoxybenzylidène)-2-((4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les fragments benzylidène et triazole peuvent jouer un rôle crucial dans la liaison à ces cibles, ce qui conduit à la modulation des voies biologiques. Des études supplémentaires sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(2,4-diméthoxybenzylidène)-2-((4-méthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide
- N’-(2,4-diméthoxybenzylidène)-2-((4-éthyl-5-méthyl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide
Unicité
N’-(2,4-diméthoxybenzylidène)-2-((4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)thio)acétohydrazide est unique en raison de son motif de substitution spécifique sur le cycle triazole et de la présence de groupes benzylidène et thioacétohydrazide. Ces caractéristiques structurelles peuvent conférer des activités biologiques et une réactivité chimique distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
361165-23-3 |
|---|---|
Formule moléculaire |
C21H23N5O3S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(15-8-6-5-7-9-15)24-25-21(26)30-14-19(27)23-22-13-16-10-11-17(28-2)12-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
Clé InChI |
OMQHVKBOARHVEO-LPYMAVHISA-N |
SMILES isomérique |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12026535.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12026541.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026573.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026574.png)
![2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12026577.png)
